molecular formula C10H17ClN4O2 B2925737 methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2138573-41-6

methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2925737
CAS No.: 2138573-41-6
M. Wt: 260.72
InChI Key: VMUIKVNJTJFSSK-UHFFFAOYSA-N
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Description

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a seven-membered azepane ring, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.

    Construction of the Triazole Ring: The triazole ring is usually formed via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts.

    Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization, distillation, and chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or esters.

Scientific Research Applications

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific application.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
  • Methyl 1-(morpholin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
  • Methyl 1-(pyrrolidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Uniqueness

Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 1-(azepan-4-yl)triazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)9-7-14(13-12-9)8-3-2-5-11-6-4-8;/h7-8,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUIKVNJTJFSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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